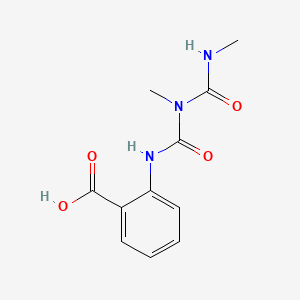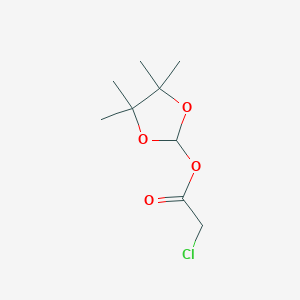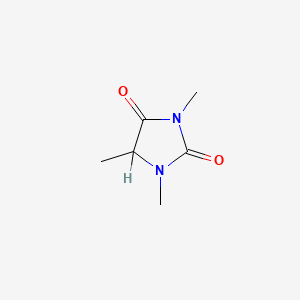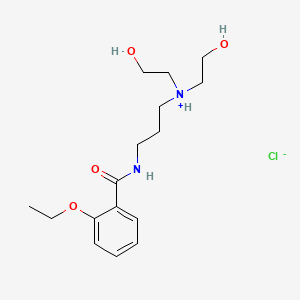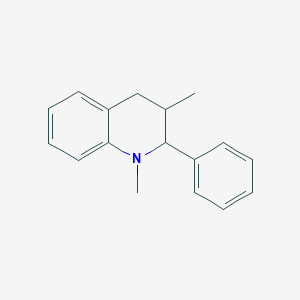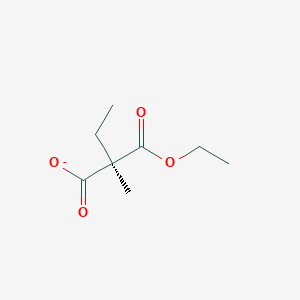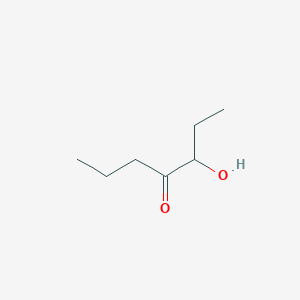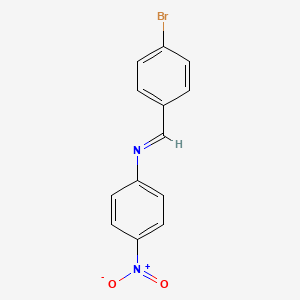
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) is an organic compound with a complex structure It consists of a central 2,3-dimethylbutane core, flanked by two 3,4-dimethoxybenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 2,3-dimethylbutane with 3,4-dimethoxybenzene under specific conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. Common catalysts include palladium, platinum, or rhodium on a suitable support such as alumina or silica .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): Similar structure but with different substituents on the aromatic rings.
2,3-Dimethyl-2,3-diphenylbutane:
Propriétés
Numéro CAS |
74385-24-3 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-[3-(3,4-dimethoxyphenyl)-2,3-dimethylbutan-2-yl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H30O4/c1-21(2,15-9-11-17(23-5)19(13-15)25-7)22(3,4)16-10-12-18(24-6)20(14-16)26-8/h9-14H,1-8H3 |
Clé InChI |
OLKCFWNHVUUHGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(C)(C)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


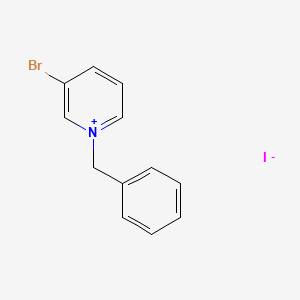
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
